

Application Notes and Protocols for Staining Cellulose Fibers with Direct Orange 15

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Direct Orange 15*

Cat. No.: *B1584190*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Orange 15, also known by its Colour Index name C.I. 40002/40003, is a stilbene class direct dye.^[1] It is widely utilized in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and paper due to its high affinity for these materials.^{[1][2]} This affinity is primarily attributed to non-covalent interactions, specifically hydrogen bonding and van der Waals forces, between the dye molecules and the cellulose polymer.^[3] In a research context, **Direct Orange 15** is a valuable tool for the analytical staining of cellulose fibers. It is a key component of the Simons' staining method, a differential staining technique used to assess the degree of fibrillation and internal damage of pulp fibers.^{[4][5]} This method leverages the different molecular sizes of dyes to visualize changes in fiber structure.

Principle of Staining

Direct dyes are anionic molecules that can be directly applied to cellulosic fibers from an aqueous solution.^[6] The staining mechanism involves the adsorption of the planar dye molecules onto the cellulose surface. The presence of hydroxyl (-OH) groups on the cellulose polymer provides sites for hydrogen bond formation with the functional groups of the dye molecule.^{[3][7]} Additionally, the large, conjugated system of the stilbene dye contributes to van der Waals interactions, further strengthening the dye-fiber association. The addition of an electrolyte, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the dye bath is crucial. It helps to overcome the natural electrostatic repulsion between the anionic dye and the

negatively charged surface of cellulose fibers in water, thereby promoting dye exhaustion and fixation.[8][9]

Data Presentation

Table 1: Properties of Direct Orange 15

Property	Value	Reference(s)
C.I. Name	Direct Orange 15	[1]
C.I. Number	40002/40003	[1][10]
CAS Number	1325-35-5	[1][10]
Molecular Formula	<chem>C28H20N4O12S4</chem>	[2][10]
Molecular Weight	732.74 g/mol	[2][10]
Class	Stilbene	[1][11]
Solubility	Soluble in water (orange solution)	[1][2]
λ_{max} (in water)	~445 nm	[12]

Table 2: Recommended Staining Parameters for Analytical Applications (Simons' Staining Method)

Parameter	Recommended Range/Value	Notes	Reference(s)
Direct Orange 15 Concentration	0.1% - 1.0% (w/v) in distilled water	Higher concentrations may require more thorough washing to reduce background. For Simons' stain, a 0.2% solution of the high molecular weight fraction is often used.	[4][12]
Salt Concentration (NaCl)	1% (w/v)	Enhances dye uptake by reducing electrostatic repulsion.	[8][12]
Staining Temperature	70°C	Elevated temperature increases dye diffusion and binding.	[12]
Incubation Time	24 hours	For complete and uniform staining in analytical applications.	[12]
pH	~7.0 (Buffered)	A neutral pH is generally optimal for direct dyeing of cellulose. A phosphate buffer (50 mM) can be used.	[12]
Washing Solution	Distilled water	To remove excess and non-specifically bound dye.	[4]

Table 3: Color Fastness Properties of Direct Orange 15 on Cellulose Fibers

Fastness Property	ISO Rating (Grade 1-5)	AATCC Rating (Grade 1-5)	Reference(s)
Light Fastness	3-4	2-3	[1] [2]
Washing Fastness (Fading)	3	4-5	[1] [2]
Washing Fastness (Staining)	3	3	[1] [2]
Rubbing Fastness (Dry)	4	-	[2]
Rubbing Fastness (Wet)	3	-	[2]
Acid Resistance (Fading)	4-5	4-5	[1]
Alkali Resistance (Fading)	2-3	1-2	[1]

Note: Fastness ratings are on a scale of 1 to 5, where 5 represents the highest fastness.[\[13\]](#) [\[14\]](#)

Experimental Protocols

Protocol 1: Preparation of Direct Orange 15 Staining Solution (1% w/v)

Materials:

- **Direct Orange 15** dye powder
- Distilled water
- Magnetic stirrer and stir bar
- Heating plate (optional)

- Volumetric flask (100 mL)
- Weighing balance

Procedure:

- Weigh 1.0 g of **Direct Orange 15** powder.
- Transfer the dye powder to a 100 mL volumetric flask.
- Add approximately 50 mL of distilled water to the flask.
- Place a magnetic stir bar in the flask and place it on a magnetic stirrer.
- Stir the solution until the dye is completely dissolved. Gentle heating (up to 60°C) can be applied to aid dissolution.
- Once the dye is fully dissolved, allow the solution to cool to room temperature.
- Add distilled water to the flask to bring the final volume to 100 mL.
- Store the solution in a labeled, airtight container, protected from light.

Protocol 2: General Staining of Cellulose Fibers for Microscopic Observation

Materials:

- Cellulose fiber sample (e.g., textile fabric, paper)
- **Direct Orange 15** staining solution (e.g., 0.1% w/v)
- Sodium chloride (NaCl)
- Staining jar or beaker
- Water bath or incubator
- Microscope slides and coverslips

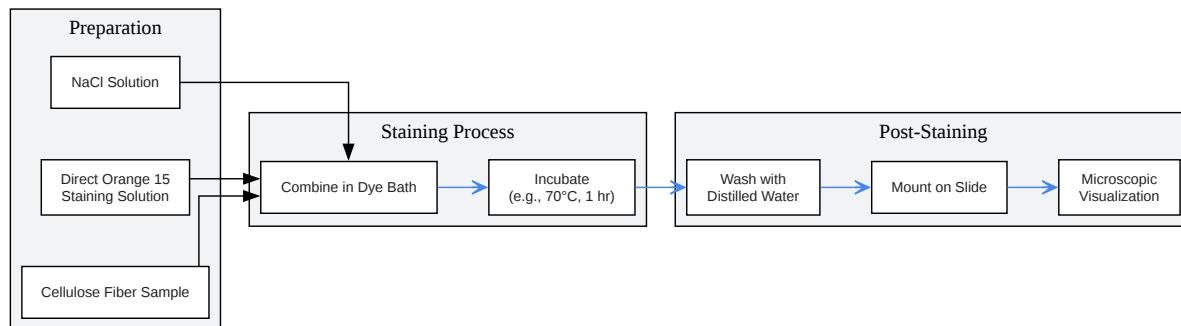
- Forceps
- Distilled water for washing
- Mounting medium

Procedure:

- Sample Preparation: Ensure the cellulose fiber sample is clean and free of any finishing agents that might interfere with staining. Pre-wetting the sample in distilled water can promote uniform dye uptake.
- Dye Bath Preparation: Prepare a dye bath containing the **Direct Orange 15** solution. For a 0.1% dye solution with 1% salt, dissolve 0.1 g of dye and 1.0 g of NaCl in 100 mL of distilled water.
- Staining: Immerse the cellulose sample in the dye bath. Ensure the sample is fully submerged.
- Incubation: Place the staining jar in a water bath or incubator set to the desired temperature (e.g., 70°C) for a specified time (e.g., 1 hour). For routine microscopic observation, shorter times may be sufficient.
- Washing: After incubation, remove the sample from the dye bath using forceps. Rinse the sample thoroughly with distilled water to remove excess, unbound dye. Multiple washes may be necessary until the washing water runs clear.
- Mounting: Place a small portion of the stained fibers on a microscope slide. Add a drop of a suitable mounting medium and cover with a coverslip.
- Visualization: Observe the stained fibers under a light microscope.

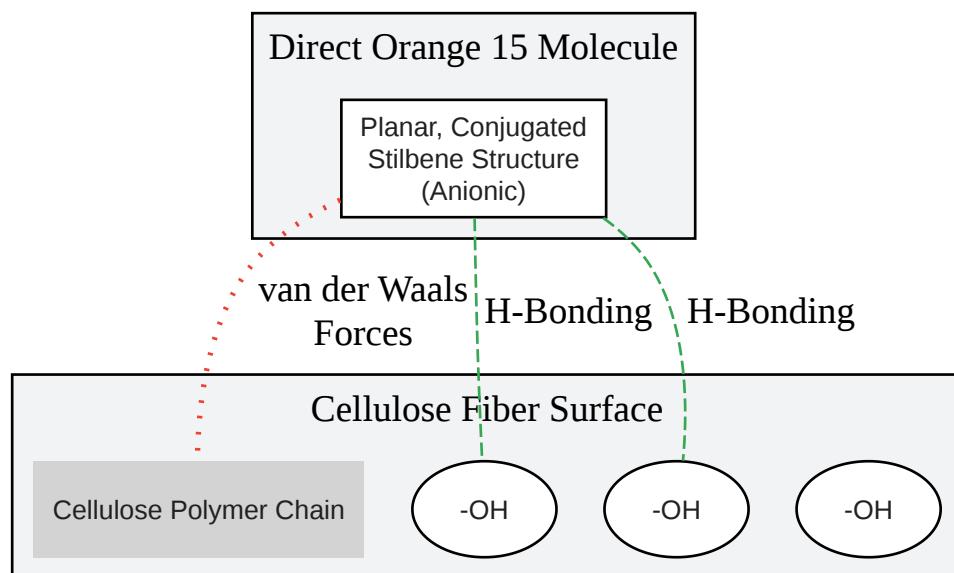
Protocol 3: Modified Simons' Staining for Fiber Fibrillation Analysis

This protocol is adapted from established methods for assessing cellulose accessibility and fibrillation.[\[4\]](#)[\[5\]](#)[\[12\]](#)


Materials:

- **Direct Orange 15** dye
- Direct Blue 1 dye (optional, for two-color staining)
- Ultrafiltration unit with a 100 kDa membrane
- Sodium chloride (NaCl)
- Potassium phosphate buffer (50 mM, pH 7.0)
- Serum vials
- Shaking incubator
- Centrifuge
- UV-Vis spectrophotometer

Procedure:


- Dye Fractionation: Prepare a 1% (w/v) solution of **Direct Orange 15** in distilled water. Fractionate this solution using an ultrafiltration unit with a 100 kDa membrane to isolate the high molecular weight (HMW) fraction, which is retained by the filter. This HMW fraction is used for the staining.
- Staining Suspension Preparation: In a serum vial, combine the cellulose sample (e.g., 1% solids on a dry basis), the HMW **Direct Orange 15** solution (to a final concentration of 0.1%), NaCl (1% w/v), and 50 mM potassium phosphate buffer.
- Incubation: Seal the vials and place them in a shaking incubator at 70°C for 24 hours.
- Analysis: After incubation, centrifuge the samples to pellet the stained fibers. Dilute the supernatant and measure its absorbance at the λ_{max} of **Direct Orange 15** (~445 nm) using a UV-Vis spectrophotometer. The amount of dye adsorbed to the fibers can be calculated by the difference in the initial and final dye concentrations in the supernatant.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for staining cellulose fibers.

[Click to download full resolution via product page](#)

Caption: Interaction of **Direct Orange 15** with cellulose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- 2. Direct orange 15 TDS|Direct orange 15 from Chinese supplier and producer - DIRECT ORANGE DYES - Enoch dye [enochdye.com]
- 3. mdpi.com [mdpi.com]
- 4. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. journal.gnest.org [journal.gnest.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. why need add salt in direct dyeing? - FAQ - Emperor Chem [emperordye.com]
- 10. khushidyechem.com [khushidyechem.com]
- 11. researchgate.net [researchgate.net]
- 12. Modified Simons' Staining Technique [bio-protocol.org]
- 13. Color Fastness Standards & Grey Scale Rating-Standard Groups [testerinlab.com]
- 14. testextextile.com [testextextile.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Staining Cellulose Fibers with Direct Orange 15]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584190#using-direct-orange-15-for-staining-cellulose-fibers-in-textiles>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com